![molecular formula C21H17FN2O2S B11496029 Thiazolidine-2,4-dione, 3-ethyl-5-[1-(4-fluorobenzyl)-1H-indol-3-ylmethylene]-](/img/structure/B11496029.png)
Thiazolidine-2,4-dione, 3-ethyl-5-[1-(4-fluorobenzyl)-1H-indol-3-ylmethylene]-
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Overview
Description
(5E)-3-ETHYL-5-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that features a thiazolidine-2,4-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-ETHYL-5-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. The initial step often includes the formation of the thiazolidine-2,4-dione ring, followed by the introduction of the indole and fluorophenyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-ETHYL-5-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(5E)-3-ETHYL-5-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-3-ETHYL-5-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5E)-1-[(4-fluorophenyl)methyl]-5-[[(4-methylpiperazin-1-yl)amino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- (5E)-1-[(4-fluorophenyl)methyl]-4-methyl-5-[[3-[4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2,6-dioxopyridine-3-carbonitrile
Uniqueness
The uniqueness of (5E)-3-ETHYL-5-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE lies in its specific structural features, such as the combination of the thiazolidine-2,4-dione core with the indole and fluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H17FN2O2S |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(5E)-3-ethyl-5-[[1-[(4-fluorophenyl)methyl]indol-3-yl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H17FN2O2S/c1-2-24-20(25)19(27-21(24)26)11-15-13-23(18-6-4-3-5-17(15)18)12-14-7-9-16(22)10-8-14/h3-11,13H,2,12H2,1H3/b19-11+ |
InChI Key |
POWOCPYDLMBVAG-YBFXNURJSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)/SC1=O |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)SC1=O |
Origin of Product |
United States |
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